molecular formula C14H20N2O3 B248263 N-(3-methoxyphenyl)-3-(morpholin-4-yl)propanamide

N-(3-methoxyphenyl)-3-(morpholin-4-yl)propanamide

Cat. No.: B248263
M. Wt: 264.32 g/mol
InChI Key: WZOYXGGODLPWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-3-(morpholin-4-yl)propanamide is an organic compound characterized by the presence of a methoxyphenyl group, a morpholinyl group, and a propanamide backbone

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C14H20N2O3/c1-18-13-4-2-3-12(11-13)15-14(17)5-6-16-7-9-19-10-8-16/h2-4,11H,5-10H2,1H3,(H,15,17)

InChI Key

WZOYXGGODLPWRP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CCN2CCOCC2

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCN2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-(morpholin-4-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and morpholine.

    Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a condensation reaction with morpholine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance the efficiency and selectivity of each step.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-(morpholin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products

    Oxidation: 3-hydroxyphenyl-3-(4-morpholinyl)propanamide.

    Reduction: N-(3-methoxyphenyl)-3-(4-morpholinyl)propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-3-(morpholin-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-3-(morpholin-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the morpholinyl group can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-3-(4-piperidinyl)propanamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(3-methoxyphenyl)-3-(4-pyrrolidinyl)propanamide: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

N-(3-methoxyphenyl)-3-(morpholin-4-yl)propanamide is unique due to the presence of the morpholine ring, which can influence its pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable compound for specific applications.

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